2,4-Dimethylanisole
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Dimethylanisole involves the use of nitrate and phosphotungstic acid as solutes and deionized water as a solvent . Activated carbon is added to the salt solution, which is then magnetically stirred for 6 hours . The moisture is evaporated in a water bath, and the mixture is oven-dried at a temperature of 110°C . The resulting product is an MxOy-HPA/C (M is Cu, Fe, Co, or Ni) type solid acid catalyst .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string COc1ccc©cc1C . The InChI key for this compound is UJCFZCTTZWHRNL-UHFFFAOYSA-N . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The internal rotations of two methyl groups of this compound have been analyzed and modeled using a newly developed computer code . This analysis revealed internal rotation tunneling quintets with splittings of up to several gigahertz . The V3 potential barriers are 441.139 (23) cm−1 and 47.649 (30) cm−1 for the o- and p-methyl groups, respectively .Physical and Chemical Properties Analysis
This compound is a colorless liquid with a refractive index n20/D of 1.514 (lit.) . It has a boiling point of 191°C (lit.) and a density of 0.973 g/mL at 25°C (lit.) .Scientific Research Applications
Molecular Structure and Internal Motions Analysis
The molecular structure and large amplitude motions of similar compounds to 2,4-Dimethylanisole, such as 2,3-Dimethylanisole and 3,4-Dimethylanisole, have been extensively studied using methods like microwave spectroscopy and X-ray diffraction. These studies help in understanding the conformers, internal rotations, and structural properties of these molecules at a molecular level, which is crucial for their application in various scientific fields (Ferres et al., 2018) (Ferres et al., 2019).
Biodegradation Monitoring
Studies on 2,4-Dimethylaniline, a related compound, have shown its biodegradation by Pseudomonas species, which can be monitored using techniques like cyclic voltammetry. This kind of research is essential in environmental science, particularly in understanding the biodegradation of industrial pollutants and pesticides (Brimecombe et al., 2006).
Genotoxicity Assessment
Research has been conducted on the genotoxic effects of compounds like 2,4-Dimethylaniline using methods such as the alkaline single cell gel electrophoresis ('comet') assay. These studies are significant in evaluating the potential health risks associated with exposure to certain chemical compounds (Przybojewska, 1999).
Reaction Mechanism Exploration
Research into the reaction mechanisms of similar compounds, like this compound, sheds light on their chemical behavior under various conditions. For instance, the study of the hydrolysis and general base-catalyzed formation of 4-methylbenzyl carbocation from these compounds contributes to the broader understanding of reaction mechanisms in organic chemistry (Thibblin, 1993).
Metabolism and Carcinogenic Properties
Studies have also focused on the metabolism and carcinogenic properties of related compounds like 3,4-Dimethylaniline. Understanding the metabolism pathways and potential carcinogenic effects of such compounds is crucial for assessing health risks and environmental impact (Boyland & Sims, 1959).
Safety and Hazards
2,4-Dimethylanisole is combustible and harmful if swallowed . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
1-methoxy-2,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCFZCTTZWHRNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60217733 | |
Record name | 2,4-Dimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60217733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; spicy, herbaceous aroma | |
Record name | 2,4-Dimethylanisole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1254/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
191.00 to 193.00 °C. @ 760.00 mm Hg | |
Record name | 1-Methoxy-2,4-dimethylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water, Miscible in oils, soluble (in ethanol) | |
Record name | 1-Methoxy-2,4-dimethylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,4-Dimethylanisole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1254/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.963-0.967 | |
Record name | 2,4-Dimethylanisole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1254/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6738-23-4 | |
Record name | 2,4-Dimethylanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6738-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006738234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6738-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60217733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIMETHYLANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V1B5L4GK6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Methoxy-2,4-dimethylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main methods for synthesizing 2,4-dimethylanisole described in the research?
A1: The research papers highlight two primary methods for this compound synthesis:
Q2: What unique challenges does the molecular structure of this compound pose for spectroscopic analysis?
A: The presence of two methyl groups in this compound introduces low torsional barriers within the molecule. These low barriers lead to large tunneling splittings in its rotational spectrum, making it challenging to assign and model. [] The methoxy group's anti-position relative to the ortho-methyl group adds further complexity to the spectral interpretation. []
Q3: How has computational chemistry been utilized in understanding this compound?
A: Computational methods, including geometry optimization and ab initio calculations at the MP2 level, have been employed to study this compound. While geometry optimizations successfully predicted the molecule's conformational preference, ab initio calculations struggled to accurately reproduce the low torsional barriers observed experimentally. This discrepancy highlights the need for further refinement of theoretical models to fully capture the dynamic behavior of this molecule. []
Q4: Has this compound been implicated in any photochemical reactions?
A: While not directly involved as a reactant, this compound is a significant product in the photochemical reaction of benzophenone-3 degradation. This finding suggests a potential pathway for this compound introduction into the environment through the photolysis of sunscreen products containing benzophenone-3. []
Q5: Beyond synthesis, are there other research areas where this compound plays a role?
A: Yes, this compound serves as a model compound for exploring the photochemical reactions of aromatic compounds with tetranitromethane. Studies utilizing this compound provide insights into the regiochemistry of trinitromethanide ion attack on aromatic radical cations, offering valuable information for understanding the reactivity and potential applications of these reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.